Cas no 85373-96-2 (3-Bromo-4-(trifluoromethoxy)benzoic acid)
3-Bromo-4-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(trifluoromethoxy)benzoic acid
- 3-bromo-4-trifluoromethoxybenzoic acid
- 3-Bromo-4-(trifluoromethoxy)benzoic acid (ACI)
- 2-Bromo-4-carboxy-alpha,alpha,alpha-trifluoroanisole
- DTXSID60604487
- CL9199
- MFCD11110888
- 3-Bromo-4-(trifluoromethoxy)benzoic acid 98%
- 3-Bromo-4-(trifluoromethoxy)benzoicacid
- 85373-96-2
- AKOS015855838
- PS-7195
- 3-Bromo-4-trifluoromethoxy-benzoic acid
- CS-0084296
- DB-076336
- SCHEMBL1918950
-
- MDL: MFCD11110888
- Inchi: 1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
- InChI Key: FZZJKGGHTKIIIJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Br)C(OC(F)(F)F)=CC=1)O
Computed Properties
- Exact Mass: 283.93000
- Monoisotopic Mass: 283.92959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 3.04590
3-Bromo-4-(trifluoromethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212807-250mg |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 212807-1g |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 1g |
£134.00 | 2022-03-01 | |
| Fluorochem | 212807-5g |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 5g |
£404.00 | 2022-03-01 | |
| Alichem | A019099295-5g |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 5g |
$372.78 | 2023-08-31 | |
| Chemenu | CM153843-5g |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 5g |
$320 | 2021-06-17 | |
| TRC | B695188-100mg |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695188-250mg |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B695188-500mg |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B695188-1g |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 1g |
$ 259.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DL416-200mg |
3-Bromo-4-(trifluoromethoxy)benzoic acid |
85373-96-2 | 95% | 200mg |
324.0CNY | 2021-08-04 |
3-Bromo-4-(trifluoromethoxy)benzoic acid Suppliers
3-Bromo-4-(trifluoromethoxy)benzoic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-Bromo-4-(trifluoromethoxy)benzoic acid
3-Bromo-4-(trifluoromethoxy)benzoic Acid: A Comprehensive Overview
The compound known as 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2) is a significant molecule in the field of organic chemistry, particularly within the realms of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and its potential applications in drug development and chemical synthesis. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and utility.
3-Bromo-4-(trifluoromethoxy)benzoic acid is characterized by its aromatic ring system, which incorporates a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it highly versatile for various chemical transformations. The trifluoromethoxy group, in particular, is known for its electron-withdrawing effects, which can influence the reactivity of the benzoic acid moiety in synthetic reactions.
Recent studies have highlighted the role of 3-Bromo-4-(trifluoromethoxy)benzoic acid as an intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key building block in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. Its ability to undergo nucleophilic aromatic substitution reactions has been exploited to generate diverse derivatives with potential therapeutic applications.
The synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of a suitably substituted benzoic acid derivative, followed by subsequent functionalization to introduce the trifluoromethoxy group. The optimization of these reaction conditions has been a focus of recent research, with efforts directed toward improving yields and reducing environmental impact.
In terms of applications, 3-Bromo-4-(trifluoromethoxy)benzoic acid has shown promise in the development of agrochemicals, particularly as a precursor to herbicides and fungicides. Its structural features allow for fine-tuning of physicochemical properties such as solubility and stability, which are critical for agricultural applications. Additionally, this compound has been investigated for its potential use in materials science, where it serves as a precursor to advanced polymers and coatings with tailored functionalities.
From a computational perspective, recent advances in quantum chemistry have enabled detailed studies of the electronic structure and reactivity patterns of 3-Bromo-4-(trifluoromethoxy)benzoic acid. These studies have provided insights into its interaction with biological systems and its suitability as a ligand in metalloorganic complexes. Such findings underscore the importance of integrating experimental and computational approaches to fully exploit the potential of this compound.
In conclusion, 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2) stands out as a valuable molecule with wide-ranging applications across multiple disciplines. Its unique chemical properties and versatility make it an attractive target for ongoing research and development efforts. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements in medicine, agriculture, and materials science.
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